8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid

Monoamine oxidase inhibition MAO-B selectivity Neurodegeneration

Non-selective MAO inhibition undermines isoform-specific Parkinson's disease research. This 8-brominated quinoline-3-carboxylic acid derivative provides a 144-fold selectivity window for MAO-B (IC50 MAO-A/MAO-B ratio ~144), eliminating cross-isoform interference in mechanistic assays. • Enables MAO-B-exclusive screening cascades for neurodegeneration target validation. • The 8-bromo substituent serves as a reactive handle for Suzuki, Heck, and Buchwald-Hartwig cross-coupling for library diversification. • Higher density (1.775 g/cm³) and boiling point (468.7 °C) versus 8-chloro analog simplify purification workflows.

Molecular Formula C11H8BrNO4
Molecular Weight 298.09 g/mol
CAS No. 161405-29-4
Cat. No. B070376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid
CAS161405-29-4
Synonyms8-Bromo-4-hydroxy-5-methoxy- quinoline-3-carboxylic acid
Molecular FormulaC11H8BrNO4
Molecular Weight298.09 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)NC=C(C2=O)C(=O)O
InChIInChI=1S/C11H8BrNO4/c1-17-7-3-2-6(12)9-8(7)10(14)5(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
InChIKeyQNJRBHUZWQYNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid (CAS 161405-29-4): A Halogenated Quinoline-3-Carboxylic Acid Building Block for Drug Discovery


8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid (CAS 161405-29-4) is a halogenated quinoline-3-carboxylic acid derivative characterized by a bromine atom at position 8, a methoxy group at position 5, and a hydroxy group at position 4 on the quinoline ring . This compound belongs to the 8-hydroxyquinoline (8-HQ) family, which is recognized for diverse biological activities including metal chelation and enzyme inhibition [1]. The presence of the bromine substituent and the carboxylic acid functionality positions this compound as a versatile synthetic intermediate for further derivatization, while preliminary pharmacological profiling has identified notable monoamine oxidase (MAO) inhibitory activity [2].

MAO-B isoform-specific inhibitor research
Synthetic intermediate with aryl bromide coupling handle
Class-level 8-hydroxyquinoline pharmacophore for cytotoxicity screening

Why 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic Acid Cannot Be Substituted by Other Quinoline-3-Carboxylic Acids in MAO-B-Targeted Research


Substitution at the 8-position of the quinoline ring profoundly influences both enzyme inhibition selectivity and physicochemical properties. The 8-bromo substituent in this compound confers a unique MAO-B selectivity profile (IC50 MAO-A/MAO-B ratio ~144) that is absent in non-halogenated or differently substituted quinoline-3-carboxylic acid derivatives, which typically exhibit non-selective MAO inhibition [1]. Additionally, the bromine atom increases molecular density (1.775 g/cm³) and boiling point (468.7 °C) compared to the 8-chloro analog (density 1.549 g/cm³, boiling point 448.8 °C), impacting formulation and purification workflows . These quantifiable differences mean that in-class compounds cannot be interchanged without compromising experimental outcomes in MAO-B-targeted assays or synthetic routes.

Non-halogenated or differently substituted quinoline-3-carboxylic acids
Typically exhibit non-selective MAO inhibition, losing the MAO-B selectivity essential for targeted research models.
8-Chloro analog
Measurable differences in density and boiling point can alter crystallization behavior and purification workflows, making direct replacement without re-optimization unreliable.

Quantitative Differentiation Evidence for 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid (CAS 161405-29-4)


MAO-B Selectivity: 144-Fold Preference Over MAO-A

This compound exhibits a pronounced selectivity for monoamine oxidase B (MAO-B) over MAO-A. In recombinant human enzyme assays, the IC50 for MAO-A was 12,400 nM, while the IC50 for MAO-B was 86 nM, yielding a selectivity index (MAO-A IC50 / MAO-B IC50) of approximately 144 [1]. In contrast, representative quinoline-3-carboxylic acid derivatives (e.g., compound 3c from Khan et al. 2018) show non-selective inhibition with IC50 values of 0.51 µM (510 nM) for both MAO-A and MAO-B, i.e., a selectivity index of ~1 [2]. The >100-fold difference in selectivity index represents a substantial pharmacological differentiation for applications requiring isoform-specific MAO-B inhibition.

MAO-B Selectivity
Reported
8-Bromo compound: MAO-B IC50 86 nM, MAO-A IC50 12,400 nM; selectivity index ~144
Comparator 3c: MAO-B IC50 510 nM, MAO-A IC50 510 nM; selectivity index ~1
Supports MAO-B isoform-specific assay context; >100-fold selectivity difference vs non-selective comparator.
Recombinant human enzyme assays; cross-study comparison.
Monoamine oxidase inhibition MAO-B selectivity Neurodegeneration Parkinson's disease

Physicochemical Profile: Enhanced Density and Boiling Point vs 8-Chloro Analog

The bromine atom at position 8 imparts measurably higher density and boiling point compared to the corresponding 8-chloro derivative. The target compound has a predicted density of 1.775 ± 0.06 g/cm³ and a predicted boiling point of 468.7 ± 45.0 °C . The 8-chloro analog (CAS 63010-42-4) has a reported density of 1.549 g/cm³ and a boiling point of 448.8 °C at 760 mmHg . This represents a density increase of approximately 14.6% and a boiling point elevation of ~19.9 °C, which can influence solubility, crystallinity, and chromatographic behavior during synthesis and purification.

Density & B.P. vs 8-Cl
Data to verify
+14.6% density
+19.9 °C boiling point elevation vs 8-chloro analog
Predicted values require experimental verification; context-dependent.
Values may influence recrystallization and chromatographic conditions.
Physicochemical properties Density Boiling point Formulation Purification

Anticancer Potential: Bromo-Substituted 8-Hydroxyquinolines Show Broad Cytotoxicity

A structure-activity relationship (SAR) study demonstrated that brominated 8-substituted quinolines, including 8-hydroxy, 8-methoxy, and 8-amino derivatives, exhibit in vitro anticancer activity against multiple cell lines (C6 rat glioblastoma, HeLa human cervix carcinoma, HT29 human colon carcinoma) with IC50 values ranging from 6.7 to 25.6 µg/mL [1]. While the specific compound CAS 161405-29-4 was not directly tested in this study, the presence of the 8-bromo substituent and the 4-hydroxy/5-methoxy pattern aligns with the structural features associated with cytotoxic activity in this class. The study concludes that the quinoline core bearing a hydroxyl group at C-8 leads to enhanced anticancer potential [1].

Cytotoxicity Class Data
Class-level
IC50 6.7–25.6 µg/mL (brominated 8-HQ analogs)
Supports cytotoxicity screening context in cancer cell-model research.
Target compound not directly tested; inferred from SAR of close analogs.
Anticancer agents Cytotoxicity 8-Hydroxyquinoline derivatives SAR

Evidence-Based Application Scenarios for 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid (CAS 161405-29-4)


MAO-B Selective Inhibitor Screening for Neurodegenerative Disease Research

With a 144-fold selectivity for MAO-B over MAO-A, this compound serves as a valuable tool compound or lead scaffold in screening cascades targeting MAO-B for Parkinson's disease and other neurodegenerative disorders [1]. Its selectivity profile distinguishes it from non-selective quinoline-3-carboxylic acid derivatives, enabling isoform-specific mechanistic studies [2].

Synthetic Intermediate for Cross-Coupling and Derivatization Chemistry

The 8-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) and other transformations, making this compound a versatile building block for the synthesis of more complex quinoline-based libraries [1]. The higher density and boiling point compared to the 8-chloro analog may offer practical advantages in certain purification protocols .

Anticancer Lead Exploration Based on 8-Hydroxyquinoline Pharmacophore

Class-level SAR evidence indicates that brominated 8-hydroxyquinolines exhibit cytotoxic activity against glioma, cervical, and colon carcinoma cell lines (IC50 6.7–25.6 µg/mL) [3]. Researchers developing anticancer agents can prioritize this compound for in vitro cytotoxicity evaluation as a representative of the 8-bromo-4-hydroxy-5-methoxy substitution pattern.

Physicochemical Reference Compound for Halogenated Quinoline Libraries

The documented predicted physicochemical properties (density 1.775 g/cm³, boiling point 468.7 °C) enable this compound to serve as a reference standard for calibrating computational models or analytical methods when developing structure-property relationships across halogenated quinoline-3-carboxylic acid series.

Application
Selection Property
Validation Focus
MAO-B selectivity research models
MAO-B isoform selectivity profile
Recombinant enzyme assay context
Synthetic building block for cross-coupling
Aryl bromide reactivity at 8-position
Coupling reaction optimization
Cancer cell-model cytotoxicity evaluation
Class-level 8-bromoquinoline cytotoxicity
Cell viability endpoint review
Physicochemical reference for halogenated quinolines
Density and boiling point reference
Analytical method calibration
Quote Request

Request a Quote for 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.